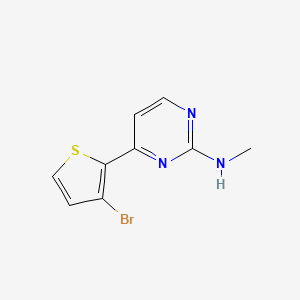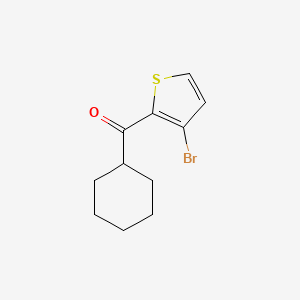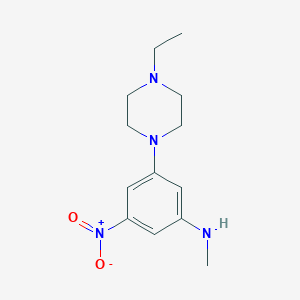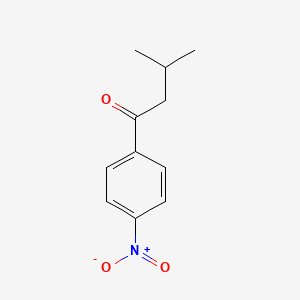
1-Butanone, 3-methyl-1-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanone, 3-methyl-1-(4-nitrophenyl)-, or MNPB, is a synthetic organic compound that has a variety of uses in scientific research. It is a colorless liquid with a pleasant odor, and it is soluble in both water and organic solvents. MNPB is primarily used as a reagent for the synthesis of other compounds, and it has been used in the synthesis of numerous compounds, including drugs and other compounds used in scientific research. MNPB is also used in the synthesis of polymers and other materials, and it is used in the production of pharmaceuticals and other compounds.
科学的研究の応用
Synthesis and Characterization
Organic Synthesis : Nitrophenyl derivatives are pivotal in organic synthesis, serving as intermediates in the preparation of various compounds. For instance, the synthesis and characterization of organic nonlinear optical (NLO) materials, such as N-(4-nitrophenyl)-N-methyl-2-aminoacetonitrile (NPAN), indicate the importance of nitrophenyl-based compounds in material science. These materials are explored for their potential optical properties, which are crucial in the development of electronic and photonic devices Gao, Chen, Wang, & Chen, 2006.
Crystal Growth and Material Properties : The study of crystal growth mechanisms and the effects of solvents on crystal habit further highlight the role of nitrophenyl derivatives in the development of advanced materials. This research is essential for optimizing the physical properties of materials for specific applications, such as in the pharmaceutical and electronics industries Chen Jianzhong, 2005.
Biological and Environmental Research
Toxicology and Carcinogenicity : Some studies focus on the metabolic pathways and toxicological implications of nitrosamines related to nitrophenyl derivatives, particularly in the context of tobacco-specific nitrosamines like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). These studies are crucial for understanding the carcinogenic potential of tobacco products and for developing biomarkers for exposure assessment Hecht, Spratt, & Trushin, 2000.
Environmental Impact and Detection : The development of sensitive analytical methods for detecting nitrosamines and their metabolites in biological samples is another significant area of research. This is particularly relevant for assessing human exposure to carcinogens found in tobacco and tobacco smoke, contributing to environmental and public health research Xia, Mcguffey, Bhattacharyya, Sellergren, Yilmaz, Wang, & Bernert, 2005.
特性
IUPAC Name |
3-methyl-1-(4-nitrophenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(2)7-11(13)9-3-5-10(6-4-9)12(14)15/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIHBNJZQHOZOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(4-nitrophenyl)butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

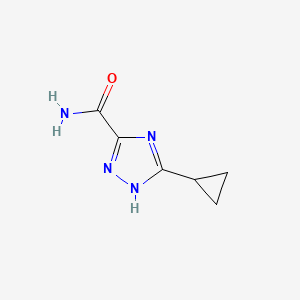
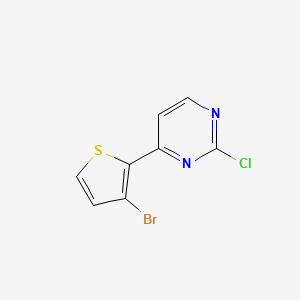
![3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1380261.png)
![4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole](/img/structure/B1380263.png)
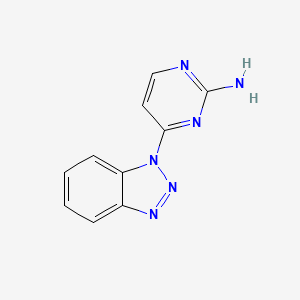
![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1380268.png)
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1380269.png)


![2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide](/img/structure/B1380274.png)
![3-(Bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B1380277.png)
